2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole
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Overview
Description
2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C18H20N2O. It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the reaction of 4-methylphenol with 2-(chloromethyl)-1-(2-methylpropyl)-1H-benzimidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors in the central nervous system, leading to sedative or anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole: Similar structure but with an ethyl group instead of an isopropyl group.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group and a boronic ester moiety.
Uniqueness
2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzodiazole core with a 4-methylphenoxy and 2-methylpropyl substituent makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-22-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQPTGQKFJMZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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